Cas no 1897918-17-0 (methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate)

Methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate is a fluorinated and brominated phenyl hydroxyacetate ester with applications in pharmaceutical and agrochemical synthesis. The presence of both bromo and difluoro substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and nucleophilic substitutions. The hydroxyacetate moiety provides a versatile handle for further functionalization, enabling the synthesis of complex molecules. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its structural features make it particularly useful in the development of bioactive compounds, where precise halogenation and functional group manipulation are critical.
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate structure
1897918-17-0 structure
Product name:methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
CAS No:1897918-17-0
MF:C9H7BrF2O3
MW:281.050889253616
CID:6405751
PubChem ID:117450968

methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
    • 1897918-17-0
    • EN300-1926060
    • Inchi: 1S/C9H7BrF2O3/c1-15-9(14)8(13)7-5(11)2-4(10)3-6(7)12/h2-3,8,13H,1H3
    • InChI Key: OQBGUFWHSRHIHT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)F)C(C(=O)OC)O)F

Computed Properties

  • Exact Mass: 279.95466g/mol
  • Monoisotopic Mass: 279.95466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 2.1

methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1926060-0.25g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
0.25g
$708.0 2023-09-17
Enamine
EN300-1926060-0.1g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
0.1g
$678.0 2023-09-17
Enamine
EN300-1926060-0.5g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
0.5g
$739.0 2023-09-17
Enamine
EN300-1926060-10.0g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
10g
$4236.0 2023-06-02
Enamine
EN300-1926060-1.0g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
1g
$986.0 2023-06-02
Enamine
EN300-1926060-1g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
1g
$770.0 2023-09-17
Enamine
EN300-1926060-5.0g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
5g
$2858.0 2023-06-02
Enamine
EN300-1926060-10g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
10g
$3315.0 2023-09-17
Enamine
EN300-1926060-0.05g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
0.05g
$647.0 2023-09-17
Enamine
EN300-1926060-2.5g
methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate
1897918-17-0
2.5g
$1509.0 2023-09-17

Additional information on methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate

Research Brief on Methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate (CAS: 1897918-17-0)

Methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate (CAS: 1897918-17-0) is a fluorinated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Its unique structural features, including the bromo and difluoro substitutions on the phenyl ring, contribute to its reactivity and potential applications in drug discovery.

Recent studies have focused on optimizing the synthetic pathways for methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method using palladium-based catalysts, achieving a 92% yield under mild conditions. This advancement addresses previous challenges related to side reactions and scalability, making the compound more accessible for pharmaceutical development.

In the context of biological activity, methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate has shown promise as a precursor for kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its utility in synthesizing compounds with potent inhibitory effects on tyrosine kinases, which are implicated in cancer and inflammatory diseases. The presence of the hydroxyacetate moiety enhances binding affinity to kinase active sites, as confirmed by X-ray crystallography studies.

Pharmacokinetic evaluations of derivatives derived from this compound have revealed favorable properties, including moderate plasma stability and acceptable blood-brain barrier penetration. These findings, reported in a 2024 European Journal of Pharmaceutical Sciences article, suggest potential for central nervous system-targeted therapies. However, further optimization is needed to address rapid hepatic metabolism observed in preclinical models.

The safety profile of methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate has been assessed in recent toxicology studies. While the compound itself shows low acute toxicity (LD50 > 2000 mg/kg in rodents), its reactive intermediates require careful handling. Current Good Manufacturing Practice (cGMP) guidelines for its production are being developed, with emphasis on controlling genotoxic impurities below threshold limits.

Looking forward, several pharmaceutical companies have included this compound in their pipeline for developing next-generation anti-inflammatory and anticancer agents. Patent applications filed in 2024 highlight novel formulations combining this scaffold with targeted delivery systems to enhance therapeutic efficacy. The versatility of methyl 2-(4-bromo-2,6-difluorophenyl)-2-hydroxyacetate continues to make it a valuable building block in medicinal chemistry.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd